molecular formula C5H10O4 B2408719 (2S)-2-(methoxymethoxy)propanoic acid CAS No. 553667-06-4

(2S)-2-(methoxymethoxy)propanoic acid

Cat. No.: B2408719
CAS No.: 553667-06-4
M. Wt: 134.131
InChI Key: SCDDPXCTSGNPLZ-BYPYZUCNSA-N
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Description

. It is characterized by its unique structure, which includes a methoxymethoxy group attached to a propanoic acid backbone. This compound is of interest due to its potential biological activity and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of methoxymethyl chloride in the presence of a base to achieve the desired protection .

Industrial Production Methods: Industrial production methods for (2S)-2-(methoxymethoxy)propanoic acid are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-(Methoxymethoxy)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts or specific reaction conditions to proceed efficiently.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

(2S)-2-(Methoxymethoxy)propanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a protecting group in organic synthesis.

    Biology: The compound’s potential biological activity makes it a candidate for studies in biochemistry and pharmacology.

    Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.

    Industry: It may be used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-(methoxymethoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The methoxymethoxy group can influence the compound’s reactivity and its ability to interact with biological molecules. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

    2-(2-methoxyethoxy)propanoic acid: This compound has a similar structure but with a different ether group, which can affect its chemical properties and reactivity.

    Other methoxymethoxy derivatives: Compounds with similar protecting groups can be compared based on their stability, reactivity, and applications.

Uniqueness: Its methoxymethoxy group offers a unique protecting strategy in organic synthesis, making it valuable for specific synthetic routes .

Properties

IUPAC Name

(2S)-2-(methoxymethoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c1-4(5(6)7)9-3-8-2/h4H,3H2,1-2H3,(H,6,7)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDDPXCTSGNPLZ-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)OCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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